molecular formula C14H12Cl2N4S B3278560 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 679805-51-7

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3278560
CAS No.: 679805-51-7
M. Wt: 339.2 g/mol
InChI Key: NMBNNXLZYQVIFR-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative with a chloro-substituted phenylalkyl group at position 1, a chlorine atom at position 4, and a methylthio group at position 6. This compound is synthesized via nucleophilic substitution reactions involving intermediates such as this compound (8), which reacts with amines or phenols under reflux conditions in ethanol . Its biological relevance stems from its role as a kinase inhibitor, particularly targeting Src-family kinases, with demonstrated activity in cancer models .

Properties

IUPAC Name

4-chloro-1-(2-chloro-2-phenylethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4S/c1-21-14-18-12(16)10-7-17-20(13(10)19-14)8-11(15)9-5-3-2-4-6-9/h2-7,11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNNXLZYQVIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CC(C3=CC=CC=C3)Cl)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with appropriate reagents . The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as sodium or lithium cyanide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, lithium cyanide, and various oxidizing and reducing agents. The reactions are typically carried out in polar aprotic solvents like DMF and DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions can lead to the formation of 2,4-bismethylthiopyrimidine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are ongoing, and new insights are continuously being discovered.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a versatile scaffold in medicinal chemistry, with variations in substituents at positions 1, 4, and 6 significantly altering their pharmacological profiles. Below is a detailed comparison:

Substituent Variations at Position 1

Key analogs include:

  • 1-(3-Chlorobenzyl) : This derivative (CAS 1405704-66-6) replaces the chloro-phenylethyl group with a chlorobenzyl moiety, reducing steric hindrance but maintaining halogen-mediated interactions. It is less potent in kinase inhibition due to reduced hydrophobic anchoring .
  • 1-Ethyl-6-(trifluoromethyl) : This compound (CAS 2005389-35-3) substitutes the phenylalkyl group with a simple ethyl chain, lowering molecular weight (MW = 248.6 g/mol) but introducing a trifluoromethyl group at position 6, which enhances metabolic stability .

Substituent Variations at Position 4

The chlorine atom at position 4 is critical for electrophilic reactivity, enabling nucleophilic displacement. Modifications here include:

  • 4-Amino derivatives: Substituting chlorine with an amino group (e.g., in compound 2g) reduces electrophilicity but introduces hydrogen-bonding capabilities, improving solubility. However, this reduces kinase inhibitory potency by 50% compared to the chloro analog .
  • 4-Hydrazinyl derivatives : These derivatives (e.g., compound 3 ) exhibit dual activity as kinase and antibacterial agents but suffer from lower thermal stability (melting points < 100°C) .

Substituent Variations at Position 6

The methylthio group at position 6 contributes to π-π stacking and moderate electron-withdrawing effects. Notable analogs:

  • 6-(Trifluoromethyl) : This substitution (e.g., compound 8d ) increases electron-withdrawing effects, enhancing kinase inhibition (IC₅₀ = 60 nM vs. 130 nM for the methylthio analog) but reducing solubility .
  • 6-(Morpholinoethylthio): Introducing a morpholine ring (e.g., compound 3d) improves water solubility via hydrogen bonding but complicates synthesis (yields drop to 25%) .

Key Research Findings

Kinase Selectivity : The target compound’s 2-chloro-2-phenylethyl group confers selectivity for Src over Abl kinases, whereas trifluoromethyl analogs (e.g., 8d ) exhibit dual inhibition .

Synthetic Challenges: Morpholinoethylthio derivatives require multi-step synthesis with low yields (25%), limiting scalability .

Thermal Stability : Methylthio-substituted compounds show higher melting points (146–149°C) compared to hydrazinyl derivatives (<100°C), correlating with crystallinity .

Biological Activity

4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, with the CAS number 679805-51-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12Cl2N4S
  • Molecular Weight : 339.24 g/mol
  • IUPAC Name : 4-chloro-1-(2-chloro-2-phenylethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. It has been shown to inhibit Src kinase, which plays a crucial role in cell signaling pathways related to cancer cell proliferation and survival. The inhibition of Src can lead to reduced tumorigenicity and enhanced sensitivity of cancer cells to treatments such as ionizing radiation .

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity:

  • Inhibition of Src Kinase : The compound has been identified as a potent Src inhibitor, significantly affecting cell viability in various cancer models, including glioblastoma .
  • Tumor Volume Reduction : In xenograft mouse models, related pyrazolo[3,4-d]pyrimidines have shown substantial reductions in tumor volume when administered at specific dosages .

Other Biological Effects

The compound may also exhibit anti-inflammatory properties and is being explored for its potential use in treating other conditions beyond cancer. Its unique structure allows it to modulate various biological pathways effectively.

Study on Src Inhibition

A recent study characterized the biological effects of related pyrazolo[3,4-d]pyrimidines, focusing on their ability to inhibit Src kinase. The findings revealed that structural modifications could enhance the compounds' efficacy against specific cancer types. For example:

CompoundActivityIC50 (nM)
SI388Src Inhibition190
SI223Tumor Volume Reduction>50% reduction

This table illustrates the potency of different analogs derived from the parent compound, emphasizing the importance of structural features in determining biological activity .

Mechanistic Insights

In silico studies have provided insights into how modifications at specific positions on the pyrazolo ring can enhance binding affinity to Src. The presence of hydroxyl or halogen substituents has been shown to facilitate stronger interactions with the enzyme's active site, thereby increasing inhibitory potency .

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction parameters influence yield?

Answer:
The synthesis typically involves nucleophilic substitution and multi-step cyclization. A representative method includes:

  • Step 1: Reacting 4-chlorophenyl derivatives with thioacetamide under reflux in ethanol to form the pyrazolo[3,4-d]pyrimidine core .
  • Step 2: Introducing the 2-chloro-2-phenylethyl group via alkylation, followed by purification using column chromatography (e.g., dichloromethane/hexane) .

Key Parameters Affecting Yield:

ParameterOptimal ConditionYield RangeReference
SolventAbsolute ethanol25–75%
TemperatureReflux (~78°C)25–65%
CatalystNone required for alkylation65–75%
PurificationColumn chromatography/recrystallization≥95% purity

Low yields (e.g., 25% in ) often arise from competing side reactions; optimizing stoichiometry and solvent polarity improves efficiency .

Basic: What analytical techniques are used to confirm structure and purity?

Answer:
Routine characterization includes:

  • 1H/13C NMR : Identifies substituent positions (e.g., δ 8.33 ppm for pyrimidine protons) .
  • Elemental Analysis : Validates C, H, N, S, Cl content (±0.4% deviation from theoretical) .
  • IR Spectroscopy : Detects functional groups (e.g., NH/OH stretches at 3300–3420 cm⁻¹) .
  • Melting Point : Consistency with literature (e.g., 146–149°C for derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

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